Concentration-Dependent Inhibition of Recombinant mTOR Kinase Activity
3Hoi-BA-01 potently inhibits mTOR kinase activity in a dose-dependent manner in a cell-free assay. A very low concentration of 1 µM caused 21% inhibition, while 5 µM and 20 µM resulted in 67% and 95% inhibition, respectively [1]. The study included wortmannin, a known PI3-K/mTOR inhibitor, as a positive control, establishing the assay's validity for measuring mTOR catalytic activity suppression [1].
| Evidence Dimension | Inhibition of recombinant mTOR kinase activity (phosphorylation of substrate p70S6K Thr389) |
|---|---|
| Target Compound Data | 1 µM: 21% inhibition; 5 µM: 67% inhibition; 20 µM: 95% inhibition |
| Comparator Or Baseline | Wortmannin (positive control for mTOR/PI3-K inhibition in the same assay system) |
| Quantified Difference | 3Hoi-BA-01 shows a clear concentration-response relationship, achieving near-complete inhibition (95%) at 20 µM. |
| Conditions | In vitro kinase assay using recombinant mTOR protein. |
Why This Matters
This provides the quantitative biochemical potency fingerprint necessary for selecting 3Hoi-BA-01 for in vitro kinase assays and for comparing its target engagement with that of other ATP-competitive mTOR inhibitors.
- [1] Xie H, et al. Mol Cancer Ther. 2013;12(6):950-958. View Source
